molecular formula C18H18FNO3 B14775851 2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid

2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B14775851
M. Wt: 315.3 g/mol
InChI Key: XWFNQQXVPOWMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a fluoro-phenoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Fluoro-Phenoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a fluoro-substituted benzene ring.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenoxyphenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenoxyphenyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(3-Fluoro-4-phenyl)pyrrolidin-2-yl]acetic acid: Lacks the phenoxy group, which may result in different binding properties and biological activities.

    2-[1-(4-Phenoxyphenyl)pyrrolidin-2-yl]acetic acid: Lacks the fluoro group, which can affect the compound’s reactivity and stability.

    2-[1-(3-Chloro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid: Contains a chloro group instead of a fluoro group, leading to different electronic and steric effects.

Uniqueness

2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid is unique due to the presence of both the fluoro and phenoxy groups, which can synergistically enhance its binding affinity and specificity towards certain molecular targets. This combination of functional groups can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-[1-(3-fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C18H18FNO3/c19-16-11-14(20-10-4-5-13(20)12-18(21)22)8-9-17(16)23-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,22)

InChI Key

XWFNQQXVPOWMAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.